molecular formula C11H7FN4 B2874695 7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 162442-13-9

7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2874695
CAS No.: 162442-13-9
M. Wt: 214.203
InChI Key: FUXDPAMTWYNPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core substituted with a 4-fluorophenyl group at the 7-position. This scaffold is part of a broader class of triazolopyrimidines known for their versatility in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors . The fluorine atom at the para position of the phenyl ring enhances metabolic stability and modulates electronic properties, making it a critical pharmacophore in drug design .

Key synthetic routes for this compound involve cyclocondensation of fluorophenyl-containing precursors with triazole derivatives under high-temperature or catalytic conditions. For example, describes alkylation and chlorination strategies to generate 7-substituted triazolopyrimidines, yielding derivatives with >80% purity .

Properties

IUPAC Name

7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN4/c12-9-3-1-8(2-4-9)10-5-6-13-11-14-7-15-16(10)11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXDPAMTWYNPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC3=NC=NN23)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One efficient approach involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . Another method includes the Dimroth rearrangement, which involves protonation of the nitrogen atom of a pyrimidine derivative, followed by ring opening, tautomerization, and ring closure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated solvents and bases like potassium carbonate.

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the fluorophenyl position.

Scientific Research Applications

7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

  • 7-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine (9a): Synthesized in 53% yield, this isomer exhibits a lower melting point (211–212°C) compared to the 4-fluorophenyl analogue.
  • 7-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine :
    The chloro substituent increases lipophilicity (ClogP +0.5 vs. F) but may reduce metabolic stability. Anticancer assays show IC₅₀ values 2–3× higher than the 4-fluoro derivative, indicating fluorine’s superior bioisosteric effects .

Functional Group Variations

  • 7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine :
    The methoxy group enhances solubility but decreases antiproliferative activity against MCF-7 cells (IC₅₀ = 12 µM vs. 4 µM for 4-fluoro) due to reduced membrane permeability .
  • 7-(3′,4′,5′-Trimethoxyanilino)-[1,2,4]triazolo[1,5-a]pyrimidine: This derivative demonstrates potent tubulin polymerization inhibition (IC₅₀ = 0.8 µM), outperforming the 4-fluoro variant in antimitotic activity .

Pharmacological Profiles

Anticancer Activity

The 4-fluorophenyl derivative shows superior activity against MCF-7 breast cancer cells (IC₅₀ = 4 µM) compared to chlorophenyl (IC₅₀ = 9 µM) and methoxyphenyl (IC₅₀ = 12 µM) analogues. This is attributed to fluorine’s electronegativity, which enhances hydrogen bonding with tubulin’s Asp226 residue .

Antimalarial Activity

Replacement of the 4-fluorophenyl group with a 3-pyrrolyl moiety (as in 9b) improves inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) (IC₅₀ = 0.2 µM vs. 1.5 µM for 4-fluoro), likely due to π-π stacking with the enzyme’s Tyr485 residue .

Biological Activity

7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

  • IUPAC Name : 7-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
  • Molecular Formula : C12H9FN4O2
  • Molecular Weight : 260.22 g/mol
  • CAS Number : 871233-87-3

The biological activity of this compound primarily involves its role as an enzyme inhibitor. The compound interacts with specific molecular targets such as:

  • Enzymes : It has been shown to inhibit pathways linked to cancer cell proliferation by targeting the ERK signaling pathway. This inhibition leads to decreased phosphorylation levels of key proteins involved in cell cycle regulation and apoptosis induction in various cancer cell lines .
  • Cell Cycle Modulation : The compound induces G2/M phase arrest and regulates proteins associated with apoptosis .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against several cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
H12MGC-8033.91Tubulin polymerization inhibition
Compound 2HCT-1160.53Tubulin polymerization inhibition
Compound 6nA5495.9Induces apoptosis and G2/M phase arrest
Compound 6nSW-4802.3Induces apoptosis and G2/M phase arrest

These compounds have shown varying degrees of effectiveness against breast (MCF-7), colon (HCT-116), and lung (A549) cancer cell lines .

Other Biological Activities

In addition to anticancer properties, compounds related to this triazolo-pyrimidine scaffold exhibit:

  • Antiviral Activity : Some derivatives have demonstrated inhibitory effects against viruses such as HIV-1 and influenza .
  • Antibacterial Effects : Certain derivatives show potential as antibacterial agents .

Study on Antiproliferative Activity

A recent study evaluated the antiproliferative activities of various triazolo-pyrimidine derivatives against human cancer cell lines. The most active compound exhibited an IC50 value of 0.53 µM against HCT-116 cells, indicating potent anticancer properties through mechanisms involving tubulin inhibition .

Mechanistic Insights

In another investigation focused on the ERK signaling pathway, it was found that the compound significantly reduced the phosphorylation levels of ERK1/2 and associated kinases in MGC-803 cells, leading to enhanced apoptosis and cell cycle arrest . This highlights its potential as a therapeutic agent in targeted cancer therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.